

RB394 ELISA Technical Support Center

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Compound of Interest

Compound Name: RB394

Cat. No.: B15540689

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Welcome to the technical support center for the **RB394** ELISA kit. This resource is designed to help you troubleshoot common issues you may encounter during your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure you achieve accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life and proper storage condition for the **RB394** ELISA kit?

A1: Most ELISA kit components should be stored at 2-8°C. Always refer to the kit's manual for specific storage instructions and expiration dates for each component. Do not use reagents beyond their expiration date.[\[1\]](#)[\[2\]](#)

Q2: Can I use reagents from different ELISA kits or lots?

A2: It is not recommended to mix reagents from different kit lots or other manufacturers' kits.[\[3\]](#) ELISA kits are optimized with components that are designed to work together. Using different reagents can lead to inaccurate results.

Q3: How should I prepare my samples for the **RB394** ELISA?

A3: Sample preparation is critical for accurate results. Ensure your samples are stored and prepared consistently according to the recommendations in the kit protocol.[\[4\]](#)[\[5\]](#) If your samples have high particulate matter, it is recommended to centrifuge them before use.[\[6\]](#)

Q4: What is the recommended plate reader setting for this assay?

A4: The plate reader should be set to the specific wavelength indicated in the kit's protocol. Ensure the correct filter settings are used for the substrate in your assay.[\[7\]](#)[\[8\]](#)

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common problems encountered during the **RB394** ELISA.

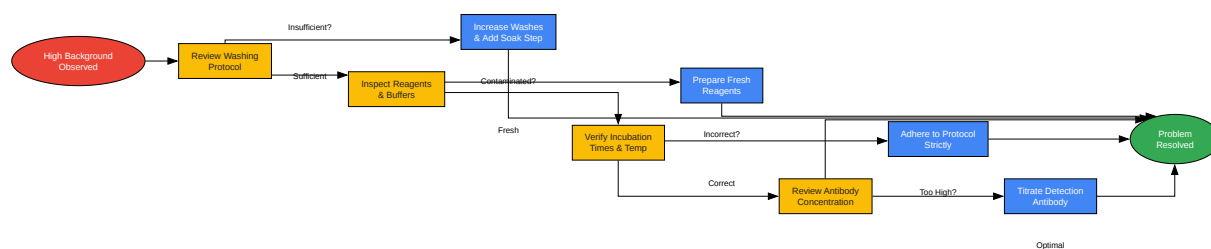
Problem 1: High Background

A high background can obscure the signal from your samples and reduce the sensitivity of the assay.[\[6\]](#)

Possible Causes and Solutions

Possible Cause	Recommended Solution
Insufficient Washing	Increase the number of wash cycles and ensure all wells are completely filled and aspirated.[9] [10] Adding a 30-second soak step between washes can also be beneficial.[1]
Contamination	Use fresh buffers and ensure pipette tips do not touch the reagents on the plate to avoid cross-contamination.[6][9] If using an automated washer, check for and clean any microbial contamination.[9]
Excessive Antibody Concentration	Perform a titration to determine the optimal working concentration for the detection antibody. [7]
Prolonged Incubation Time	Strictly adhere to the incubation times specified in the protocol.[6][7]
Inadequate Blocking	Increase the blocking incubation period or consider using a different blocking agent.
Substrate Issues	Ensure the substrate has not deteriorated and is colorless before use. Protect the substrate from light.[2][9]
Incorrect Temperature	Maintain a consistent room temperature between 18–25°C and avoid running the assay near heat sources or in direct sunlight.[9]

Troubleshooting Workflow for High Background



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Caption: Troubleshooting workflow for high background in ELISA.

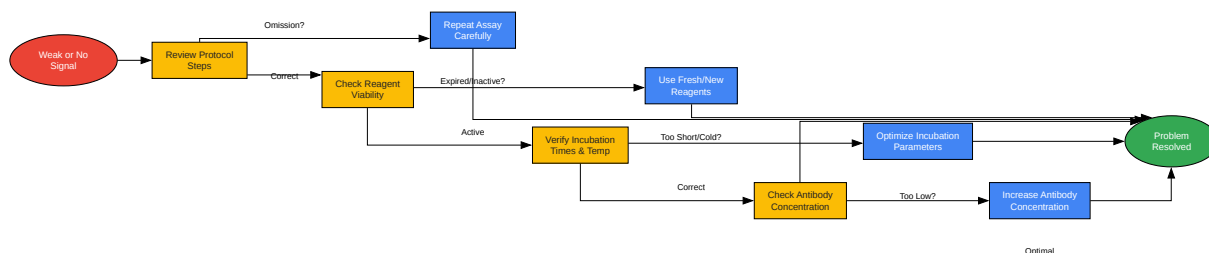
Problem 2: Weak or No Signal

This issue can arise from various factors, leading to results that are not quantifiable.

Possible Causes and Solutions

Possible Cause	Recommended Solution
Omission of a Key Reagent	Carefully review the protocol to ensure all reagents were added in the correct order. [7]
Expired or Inactive Reagents	Check the expiration dates of all kit components and do not use expired reagents. [1] Test the activity of the conjugate and substrate. [7]
Incorrect Reagent Preparation	Double-check all calculations and dilutions. Ensure reagents are thoroughly mixed before use. [1]
Insufficient Incubation Time	Follow the recommended incubation times in the protocol. [6] [7]
Improper Storage	Verify that the kit and its components have been stored at the recommended temperature. [1] [2]
Incompatible Antibodies	Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary). [11]
Presence of Inhibitors	Make sure samples and buffers do not contain inhibiting substances like sodium azide, which can inhibit HRP activity. [7] [10]
Reagents Not at Room Temperature	Allow all reagents to reach room temperature (15-20 minutes) before starting the assay. [1] [2] [12]

Troubleshooting Workflow for Weak/No Signal



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Caption: Troubleshooting workflow for weak or no signal in ELISA.

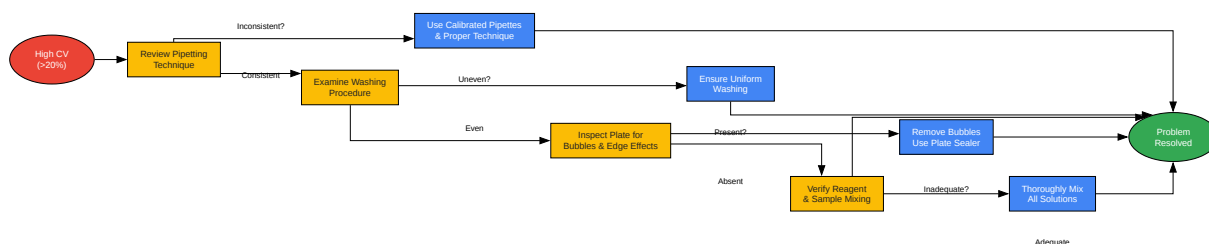
Problem 3: High Coefficient of Variation (CV)

High CV indicates poor reproducibility between replicate wells and can cast doubt on the reliability of your results. An acceptable CV is typically below 20%.^{[4][5]}

Possible Causes and Solutions

Possible Cause	Recommended Solution
Inconsistent Pipetting	Use calibrated pipettes and ensure proper pipetting technique. [4] [5] Thoroughly mix all reagents before use. [7]
Bubbles in Wells	Ensure there are no bubbles in the wells before reading the plate. Bubbles can be removed by gently pipetting up and down. [4] [5] [12]
Inadequate Washing	Ensure all wells are washed equally and thoroughly. Automated plate washers can improve consistency. [4] [5] Check that all ports of the washer are clear. [4]
Edge Effects	"Edge effects" can occur due to temperature variations across the plate. [4] [5] To prevent this, use a plate sealer during incubations and allow the plate and reagents to equilibrate to room temperature before use. [4] [5]
Improper Sample Mixing	Ensure samples are thoroughly mixed before aliquoting into wells. [6]
Plate Sealer Reused	Use a fresh plate sealer for each incubation step to avoid cross-contamination.

Troubleshooting Workflow for High CV



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Caption: Troubleshooting workflow for high coefficient of variation in ELISA.

Experimental Protocols

As the **RB394** ELISA is a sandwich ELISA, the following general protocol outlines the key steps. For precise volumes, concentrations, and incubation times, always refer to the manual provided with your specific kit.

General Sandwich ELISA Protocol

- **Plate Coating:** Dilute the capture antibody in the recommended coating buffer. Add the diluted antibody to each well of the ELISA plate and incubate, typically overnight at 4°C.
- **Washing:** Aspirate the coating solution and wash the plate multiple times with wash buffer.
- **Blocking:** Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
- **Washing:** Repeat the wash step.

- Sample/Standard Incubation: Add your prepared samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step.
- Detection Antibody Incubation: Add the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the wash step.
- Enzyme Conjugate Incubation: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for the recommended time, protected from light.
- Washing: Repeat the wash step thoroughly.
- Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops.
- Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
- Read Plate: Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.

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